molecular formula C6H9NO B15223730 1-methyl-3,4-dihydropyridin-2(1H)-one

1-methyl-3,4-dihydropyridin-2(1H)-one

Cat. No.: B15223730
M. Wt: 111.14 g/mol
InChI Key: FPCRCXWDVCFANZ-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydropyridin-2(1H)-one is a chemical compound belonging to the class of 3,4-dihydropyridin-2(1H)-ones. This compound is characterized by its pyridine ring structure with a methyl group at the 1-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can be synthesized through several methods, including the Biginelli reaction. This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction typically proceeds via a three-component condensation process, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.

  • Reduction: Reduction reactions can produce 1-methyl-3,4-dihydropyridine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

1-Methyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-3,4-dihydropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. For example, in the context of cardiovascular diseases, the compound may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The specific molecular targets and pathways can vary depending on the application and the derivatives involved.

Comparison with Similar Compounds

1-Methyl-3,4-dihydropyridin-2(1H)-one is similar to other 3,4-dihydropyridin-2(1H)-ones, such as 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyridin-2(1H)-thiones These compounds share structural similarities but differ in their functional groups and biological activities

List of Similar Compounds

  • 3,4-Dihydropyrimidin-2(1H)-one

  • 3,4-Dihydropyridin-2(1H)-thione

  • 3,4-Dihydropyridin-2(1H)-one derivatives

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-methyl-3,4-dihydropyridin-2-one

InChI

InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h3,5H,2,4H2,1H3

InChI Key

FPCRCXWDVCFANZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CCCC1=O

Origin of Product

United States

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